molecular formula C17H19FN2OS B5774683 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5774683
M. Wt: 318.4 g/mol
InChI Key: MPYZRMNHXQLQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on the surface of immune cells, and by blocking its activity, CPI-444 can enhance the anti-tumor immune response.

Mechanism of Action

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide works by blocking the adenosine A2A receptor on immune cells. Adenosine is a signaling molecule that is produced in high amounts in the tumor microenvironment. It can bind to the A2A receptor on immune cells and suppress their anti-tumor activity. By blocking this receptor, 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to increase the production of cytokines and chemokines, such as interferon-gamma and CXCL10, which recruit immune cells to the tumor site and activate them to attack cancer cells. It has also been shown to decrease the production of immunosuppressive molecules, such as TGF-beta, which can inhibit the anti-tumor immune response. In addition, 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to enhance the infiltration of immune cells into the tumor microenvironment.

Advantages and Limitations for Lab Experiments

One advantage of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is that it can enhance the anti-tumor immune response without causing significant toxicity. It has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response. However, one limitation of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is that it may not be effective in all types of cancer. It may also have limited efficacy in tumors that do not express high levels of the adenosine A2A receptor.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide. One direction is to investigate its efficacy in combination with other immunotherapies, such as CAR-T cell therapy. Another direction is to identify biomarkers that can predict response to 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, which could help to personalize treatment for cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide in cancer patients.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves several steps. First, 4-fluoroaniline is reacted with 2-bromoacetyl bromide to form 4-(4-fluorophenyl)-2-bromoacetanilide. This compound is then reacted with thioacetamide to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. Finally, this compound is reacted with cyclopentanecarbonyl chloride to form 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide.

Scientific Research Applications

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can enhance the anti-tumor immune response by blocking the adenosine A2A receptor on immune cells. This leads to increased production of cytokines and chemokines, which recruit immune cells to the tumor site and activate them to attack cancer cells. 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.

properties

IUPAC Name

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-5-12-3-1-2-4-12/h6-9,11-12H,1-5,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYZRMNHXQLQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.